3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester 3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 155513-77-2
VCID: VC21271338
InChI: InChI=1S/C14H13N3O3/c1-9-3-5-10(6-4-9)13(18)17-12-11(14(19)20-2)15-7-8-16-12/h3-8H,1-2H3,(H,16,17,18)
SMILES: CC1=CC=C(C=C1)C(=O)NC2=NC=CN=C2C(=O)OC
Molecular Formula: C14H13N3O3
Molecular Weight: 271.27 g/mol

3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester

CAS No.: 155513-77-2

Cat. No.: VC21271338

Molecular Formula: C14H13N3O3

Molecular Weight: 271.27 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester - 155513-77-2

Specification

CAS No. 155513-77-2
Molecular Formula C14H13N3O3
Molecular Weight 271.27 g/mol
IUPAC Name methyl 3-[(4-methylbenzoyl)amino]pyrazine-2-carboxylate
Standard InChI InChI=1S/C14H13N3O3/c1-9-3-5-10(6-4-9)13(18)17-12-11(14(19)20-2)15-7-8-16-12/h3-8H,1-2H3,(H,16,17,18)
Standard InChI Key WMGFVTPKEAFGMF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)NC2=NC=CN=C2C(=O)OC
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC2=NC=CN=C2C(=O)OC

Introduction

Basic Chemical Information

3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester is characterized by its distinct molecular structure containing a pyrazine heterocycle with specific functional group substitutions. The compound has a molecular formula of C14H13N3O3 and a molecular weight of 271.27 g/mol . It can also be referred to by its synonym, 2-Pyrazinecarboxylic acid, 3-[(4-methylbenzoyl)amino]-, methyl ester . The structure features a pyrazine core with an amino group linking to a 4-methylbenzoyl substituent at position 3, while position 2 contains a methyl ester group.

This compound's structural arrangement contributes to its specific chemical behavior and reactivity patterns. The pyrazine ring, being a nitrogen-containing heterocycle, imparts distinctive properties that are commonly associated with aromatic heterocyclic compounds. The presence of the methylbenzoyl group attached through an amino linkage introduces additional reactivity sites and influences the compound's physical properties and potential interactions with biological systems.

Identification and Classification

The compound is uniquely identified by its CAS registry number 155513-77-2, which serves as an international identifier for chemical substances . It belongs to the chemical class of pyrazine derivatives, specifically those with carboxylic acid ester and amide functionalities. The presence of these functional groups places it in the category of heterocyclic compounds with potential for various chemical transformations and applications.

Table 1: Basic Identification Parameters of 3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester

ParameterValue
CAS Number155513-77-2
Molecular FormulaC14H13N3O3
Molecular Weight271.27 g/mol
IUPAC NameMethyl 3-[(4-methylbenzoyl)amino]pyrazine-2-carboxylate
Chemical ClassPyrazine derivatives
Functional GroupsPyrazine ring, Amide, Methyl ester

Synthesis and Preparation Methods

The synthesis of 3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester typically involves a multi-step process starting from appropriate pyrazine precursors. While specific synthesis routes for this exact compound aren't detailed in the search results, we can infer potential methods based on similar compounds and general organic chemistry principles.

Laboratory Synthesis Considerations

For laboratory-scale synthesis, considerations would include:

  • Protection of sensitive functional groups during specific reaction steps

  • Optimization of reaction conditions (temperature, solvent, catalysts)

  • Purification techniques such as recrystallization from appropriate solvents

  • Analytical confirmation of product purity using techniques like NMR, HPLC, and mass spectrometry

Table 2: Potential Synthetic Steps for 3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester

StepReaction TypeReagentsConditionsExpected Yield
1Preparation of pyrazine coreAppropriate precursorsCyclization conditionsModerate to high
2EsterificationMethanol, acid catalystReflux, 2-6 hoursHigh
3Amide formation4-Methylbenzoyl chloride, baseRoom temperature, 4-24 hoursModerate to high
4PurificationRecrystallization solventCooling crystallizationDepends on previous steps

Chemical Reactions and Transformations

3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester can participate in various chemical reactions due to its multiple functional groups. Understanding these potential transformations is crucial for developing synthetic methodologies and exploring its applications.

Ester Group Reactions

The methyl ester functionality can undergo several important transformations:

  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to form the corresponding carboxylic acid.

  • Transesterification: Reaction with other alcohols in the presence of a catalyst can produce different ester derivatives.

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to a primary alcohol.

  • Amidation: The ester can react with amines to form amides.

Amide Group Reactions

The amide linkage between the pyrazine ring and the 4-methylbenzoyl group can participate in:

  • Hydrolysis: Under harsh conditions (strong acid or base, heat), the amide bond can be cleaved.

  • Reduction: The amide can be reduced to an amine using strong reducing agents.

  • Substitution reactions: The hydrogen of the amide nitrogen might be substituted under specific conditions.

Pyrazine Ring Reactions

The pyrazine heterocycle can undergo various reactions:

  • Nucleophilic substitution: Due to the electron-deficient nature of the ring.

  • Oxidation: The ring can be oxidized under appropriate conditions.

  • Coordination chemistry: The nitrogen atoms can coordinate with metal ions to form complexes.

Applications and Research Significance

The unique structure and reactivity of 3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester make it potentially valuable in various research areas.

Synthetic Building Block

As a functionalized pyrazine derivative, this compound can serve as an important building block for the synthesis of more complex molecules. The presence of multiple functional groups provides various handles for further transformations, making it useful in the design and synthesis of compounds with specific properties and applications.

Analytical Methods and Characterization

Proper characterization of 3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester is essential for confirming its identity, purity, and structural features.

Spectroscopic Techniques

Several spectroscopic methods can be employed for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the hydrogen and carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the ester carbonyl, amide carbonyl, and aromatic rings.

  • Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns that are characteristic of the structure.

  • UV-Visible Spectroscopy: Would reveal electronic transitions typical of the conjugated systems in the molecule.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be valuable for assessing the purity of the compound and for monitoring reactions involving it.

Table 3: Expected Spectroscopic Data for 3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester

TechniqueExpected Features
1H NMRSignals for methyl ester, aromatic protons, methyl group on the benzene ring, and NH proton
13C NMRSignals for carbonyl carbons, aromatic carbons, methyl ester carbon, and methyl carbon
IRBands for C=O stretching (ester and amide), N-H stretching, aromatic C=C stretching
Mass SpecMolecular ion peak at m/z 271, characteristic fragmentation pattern
UV-VisAbsorption maxima related to π-π* and n-π* transitions

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